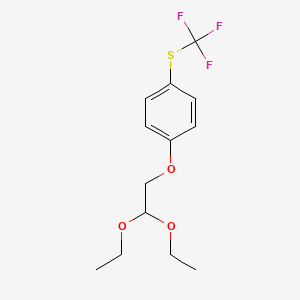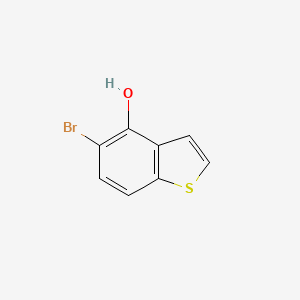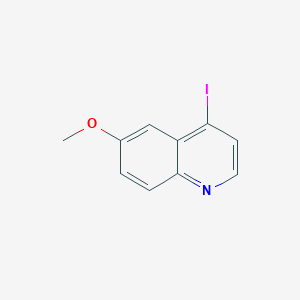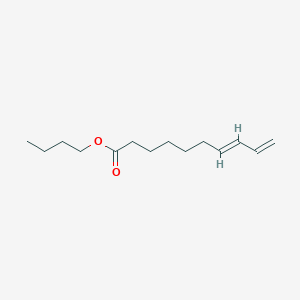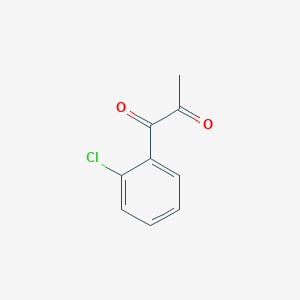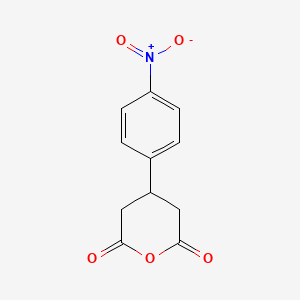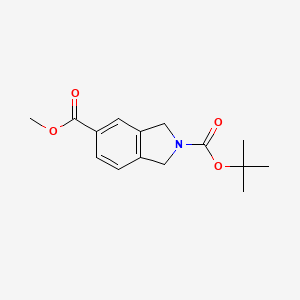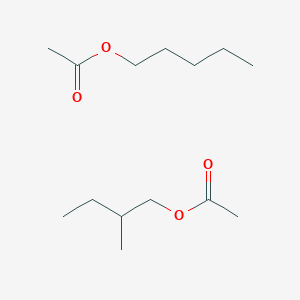
2-Methylbutylacetat; Pentylacetat
Übersicht
Beschreibung
2-Methylbutyl acetate and pentyl acetate are esters that are widely used in the food and fragrance industry. These esters are responsible for the fruity and sweet aroma of many fruits such as bananas, apples, and pears. They are also used in the production of perfumes, soaps, and other personal care products. In
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Beschichtungsindustrie
2-Methylbutylacetat, auch bekannt als Pentylacetat, ist ein Lösungsmittel für verschiedene synthetische und natürliche Harze, wie z. B. Acrylate und Cellulose-Derivate. Dies macht es in der Beschichtungsindustrie für Produkte wie Cellulose-Nitrat-Lacke und Acryl-Farben wertvoll. Seine Eigenschaften können die Wurfkraft von Farben verbessern, die durch elektrostatisches Sprühen aufgetragen werden .
Chemische Ökologieforschung
In der chemischen Ökologie wird 2-Methylbutylacetat in der Headspace-Analyse verwendet, einer Technik zur Identifizierung flüchtiger organischer Verbindungen (VOCs), die von biologischen Proben emittiert werden. Es wurde festgestellt, dass es im Vergleich zu anderen Polymeren, die bei dieser Art von Analyse verwendet werden, deutlich unterschiedliche Verhältnisse bestimmter Verbindungen liefert .
Wirkmechanismus
Target of Action
It is known that esters, such as 2-methylbutyl acetate; pentyl acetate, are often involved in reactions with various enzymes and proteins within the body .
Mode of Action
As an ester, it can undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid . This reaction can be catalyzed by enzymes known as esterases .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and hydrolysis .
Pharmacokinetics
Esters are generally known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver (often through hydrolysis), and excreted via the kidneys .
Result of Action
Esters are known to participate in a variety of biochemical reactions, potentially influencing numerous cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylbutyl acetate; pentyl acetate. For instance, factors such as temperature, pH, and the presence of specific enzymes can affect the rate of ester hydrolysis . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture .
Biochemische Analyse
Biochemical Properties
2-Methylbutyl acetate; pentyl acetate, like other esters, has a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . It is known to have a strong nutty, banana odor and a nutty, tropical taste . It is soluble in water and alcohol and is used as a flavoring and fragrance agent .
Cellular Effects
For instance, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Methylbutyl acetate; pentyl acetate is not well-studied. Esters like 2-Methylbutyl acetate; pentyl acetate are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A study on the headspace analysis of a biological sample, ripe banana, which contains 2-Methylbutyl acetate; pentyl acetate, showed that the ratios of compounds present in the headspace changed significantly over time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-Methylbutyl acetate; pentyl acetate in animal models. A study on the percutaneous absorption of thirty-eight organic solvents, including a mixture of 2-Methylbutyl acetate and pentyl acetate, in vitro using pig skin, provides some insights .
Metabolic Pathways
Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various metabolic pathways .
Transport and Distribution
It is known that esters like 2-Methylbutyl acetate; pentyl acetate are miscible with most common organic solvents, but practically insoluble in water .
Subcellular Localization
Esters like 2-Methylbutyl acetate; pentyl acetate are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-methylbutyl acetate;pentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14O2/c1-4-6(2)5-9-7(3)8;1-3-4-5-6-9-7(2)8/h6H,4-5H2,1-3H3;3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUIXWQPOJYELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C.CCC(C)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583454 | |
| Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-93-9 | |
| Record name | 2-Methylbutyl acetate--pentyl acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-93-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


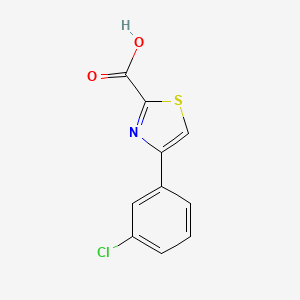
![2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1627228.png)
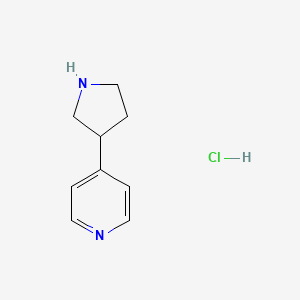
![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)
![1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine](/img/structure/B1627233.png)
